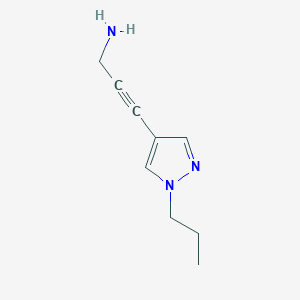
Acide 2-(2-fluoroéthyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structures de Solvatation d'Électrolyte pour les Batteries au Lithium Métallique
La structure fluorée de ce composé suggère son utilité dans la formulation d'électrolytes pour les batteries au lithium métallique (LMB). Les solvants fluorés ont montré qu'ils influençaient les structures de solvatation et les interfaces électrode/électrolyte dans les LMB . La présence de fluor peut améliorer la stabilité de l'électrolyte et améliorer les performances de la batterie en facilitant la formation d'électrolytes à haute concentration localisée (LHCE), qui surpassent les électrolytes carbonatés traditionnels.
Conception Moléculaire pour les Batteries aux Métaux Alcalins
Les innovations en matière de conception moléculaire des électrolytes sont cruciales pour le développement de batteries aux métaux alcalins (AMB) à haute densité énergétique. La structure moléculaire du composé, avec son groupe éthyle fluoré, pourrait être essentielle dans la création de nouvelles conceptions d'électrolytes offrant une stabilité et une résistance à l'oxydation améliorées, ce qui est essentiel pour les batteries fonctionnant à des tensions élevées .
Tomographie par Émission de Positrons (TEP)
Les composés fluorés sont souvent utilisés dans la synthèse de traceurs pour l'imagerie TEP. Le composé spécifique en question pourrait potentiellement être utilisé pour créer des traceurs comme la 2-[(18)F]fluoroéthyl-choline, qui est utilisée pour la détection du cancer de la prostate et des tumeurs cérébrales. Sa capacité à être activement transportée dans les cellules de mammifères et à être phosphorylée en fait un candidat prometteur pour les applications TEP .
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-3-4-14-10(15)6-8-5-7(11(16)17)1-2-9(8)13-14/h6-7H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQBFHMDLIBCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)C=C2CC1C(=O)O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)
![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)

